Acetone-benzothiazolyl-2-hydrazone
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Overview
Description
Acetone-benzothiazolyl-2-hydrazone is a chemical compound with the molecular formula C10H11N3S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of both acetone and benzothiazole moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetone-benzothiazolyl-2-hydrazone typically involves the reaction of acetone with benzothiazolyl-2-hydrazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows: [ \text{Acetone} + \text{Benzothiazolyl-2-hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Acetone-benzothiazolyl-2-hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiepileptic and antidepressant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetone-benzothiazolyl-2-hydrazone involves its interaction with specific molecular targets. For instance, in its role as an antiepileptic agent, the compound is believed to exert its effects through the modulation of voltage-gated sodium channels (VGSCs). This interaction helps stabilize neuronal membranes and prevent excessive neuronal firing, thereby reducing seizure activity.
Comparison with Similar Compounds
Benzothiazole: Shares the benzothiazole moiety but lacks the acetone component.
Acetone-hydrazone: Contains the acetone and hydrazone groups but does not include the benzothiazole ring.
Uniqueness: Acetone-benzothiazolyl-2-hydrazone is unique due to the combination of acetone and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQLYDPJQZYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970837 |
Source
|
Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-26-5, 5549-54-2 |
Source
|
Record name | 6277-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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